physical and chemical properties of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride
physical and chemical properties of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride
An In-Depth Technical Guide to 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride, a specialized chemical compound of significant interest in pharmaceutical and chemical research. The document details its core physical and chemical properties, plausible synthetic routes, key applications, and essential safety protocols. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights, emphasizing the compound's role as a versatile building block in modern organic synthesis. Its dihydrochloride form enhances both stability and solubility, making it a valuable intermediate for creating a wide array of therapeutic and agrochemical agents.[1]
Compound Identification and Structure
Nomenclature
The compound is systematically identified by several names and registry numbers, ensuring clarity in research and commercial contexts.
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IUPAC Name: 2-amino-2-(pyridin-2-yl)ethanol;dihydrochloride[2]
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Common Synonyms: 2-Amino-2-(2-pyridyl)ethanol DiHCl, 2-amino-2-pyridin-2-ylethanol dihydrochloride[2]
Chemical Structure
2-Amino-2-(2-pyridyl)ethanol dihydrochloride possesses a unique molecular architecture featuring an amino alcohol backbone attached to a pyridine ring.[1] The dihydrochloride salt form indicates that both the basic nitrogen of the pyridine ring and the primary amino group are protonated, forming hydrochloride salts. This dual protonation is crucial for the compound's enhanced stability and aqueous solubility.[1][6]
Caption: Molecular structure of 2-Amino-2-(2-pyridyl)ethanol.
Key Identifiers
The fundamental properties that define this molecule are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₀N₂O·2HCl | [3] |
| Molecular Weight | 211.09 g/mol | [2][3] |
| Canonical SMILES | C1=CC=NC(=C1)C(CO)N.Cl.Cl | [2][3] |
| InChIKey | CHZFBNDZYOIRDZ-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The utility of a chemical compound is largely dictated by its physical and chemical properties. This section outlines the key physicochemical characteristics of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride.
Physical State and Appearance
At ambient temperature, the compound exists as a light yellow solid.[6] This solid form is characteristic of many small organic hydrochloride salts.
Solubility Profile
The dihydrochloride form significantly enhances the compound's solubility in polar solvents compared to its free base.[1][6] This is a critical attribute for its application in aqueous reaction media and for the formulation of pharmaceutical agents.
| Solvent | Qualitative Solubility | Rationale |
| Water | Soluble | The hydrochloride salts of the amino and pyridine groups are ionic, facilitating strong hydrogen bonding and ion-dipole interactions with water molecules.[6][7] |
| Methanol, Ethanol | Soluble | Polar protic solvents that can solvate the ionic salt and form hydrogen bonds with the hydroxyl group.[8][9] |
| DMSO | Soluble | A polar aprotic solvent capable of dissolving many organic salts.[8] |
| Hexane, Toluene | Limited Solubility | Non-polar solvents lack the ability to effectively solvate the charged species and polar functional groups of the molecule.[9] |
Stability and Storage
Proper storage is essential to maintain the integrity of the compound. The dihydrochloride form itself confers enhanced stability.[1][6]
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Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[8]
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Sensitivities: To prevent degradation, it is advisable to protect the compound from prolonged exposure to light and atmospheric moisture.[8] For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is beneficial.[8]
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Signs of Degradation: Visual indicators of degradation may include a change in color (e.g., darkening to yellow or brown) or a change in physical form, such as clumping.[8]
Chemical Properties and Reactivity
The reactivity of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride is governed by its three primary functional groups: the primary amine, the primary alcohol, and the pyridine ring. This trifecta of reactivity makes it a highly versatile building block in organic synthesis.[10]
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Amino Group (-NH₂): As a primary amine, this group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and the formation of Schiff bases with aldehydes or ketones.[7]
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Hydroxyl Group (-OH): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a better leaving group for substitution reactions.[6]
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Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a ligand in the formation of coordination complexes with various metals.[7] The ring itself can undergo electrophilic substitution, although it is generally deactivated towards this type of reaction.
Key reaction types include:
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Oxidation: Using oxidizing agents like potassium permanganate could lead to the formation of pyridine-2-carboxylic acid derivatives.[6]
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Nucleophilic Substitution: The amino or hydroxyl groups can be replaced by other functional groups.[6]
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Coordination Chemistry: The compound can act as a bidentate or tridentate ligand, coordinating with metal ions through the pyridine nitrogen, amino nitrogen, and hydroxyl oxygen.[7]
Synthesis and Manufacturing
While specific industrial synthesis routes for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride are proprietary, a plausible and efficient laboratory-scale synthesis can be designed based on established chemical transformations of similar molecules.[6] A logical approach starts from 2-acetylpyridine.
Plausible Synthetic Pathway
The synthesis can be envisioned as a two-step process involving a reductive amination followed by salt formation.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Reductive Amination and Salt Formation
This protocol is a representative methodology. Causality: The choice of a reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred in a laboratory setting over catalytic hydrogenation for its operational simplicity and mild reaction conditions, which helps prevent over-reduction of the pyridine ring. The final step of adding HCl is essential to produce the stable, soluble dihydrochloride salt.
Step 1: Synthesis of 2-Amino-2-(2-pyridyl)ethanol (Free Base)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) in methanol.
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Amine Source: Add ammonium acetate (approx. 10 eq) to the solution. The large excess drives the equilibrium towards the formation of the intermediate imine.
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Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, approx. 1.5 eq) portion-wise over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base, which can be purified further by column chromatography if necessary.
Step 2: Formation of the Dihydrochloride Salt
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Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of anhydrous ethanol or diethyl ether.
-
Acidification: Cool the solution to 0 °C. Slowly add a solution of hydrochloric acid in ether (2.1 eq) dropwise with stirring. A precipitate should form immediately.
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Isolation: Stir the resulting slurry for 1-2 hours at 0 °C to ensure complete precipitation.
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Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any excess acid or impurities. Dry the solid under vacuum to yield the final 2-Amino-2-(2-pyridyl)ethanol dihydrochloride.
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several high-value applications.
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Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex molecules for drug development.[1][10] Its structural features are particularly relevant for creating compounds that target neurological disorders by enabling effective interactions with biological systems.[10]
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Agrochemical Formulations: The compound is utilized in the synthesis of specialty agrochemicals, where its structure can contribute to the efficacy of active ingredients for crop protection.[1][10]
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Chemical and Biochemical Research: In a research context, it serves as a versatile scaffold for synthesizing novel organic molecules and is used in studies of enzyme mechanisms and protein interactions.[6][10] Its ability to chelate metals also makes it a useful ligand in coordination chemistry and catalysis research.[10]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with this or any chemical compound. The following information is based on data for the compound and structurally related materials.[2]
Hazard Identification
The compound is associated with the following GHS hazard statements:
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
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-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Stability Guidelines
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Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and bases.[12]
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Incompatibilities: Avoid contact with strong oxidizing agents.
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Stability: The compound is stable under recommended storage conditions. The dihydrochloride form enhances its shelf-life compared to the free base.[1][6]
References
- 1. 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride Supplier & Distributor of CAS# 64936-89-0 [processpointchem.com]
- 2. 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | C7H12Cl2N2O | CID 53407567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-(2-pyridyl)ethanol dihydrochloride | 1187930-63-7 | MXB93063 [biosynth.com]
- 4. 1187930-63-7|2-Amino-2-(2-pyridyl)ethanol Dihydrochloride|BLD Pharm [bldpharm.com]
- 6. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 7. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chemimpex.com [chemimpex.com]
- 11. alkalimetals.com [alkalimetals.com]
- 12. biochemopharma.fr [biochemopharma.fr]



